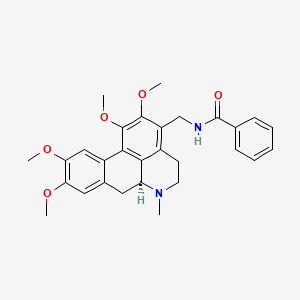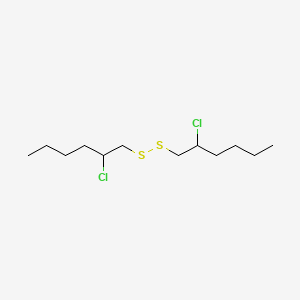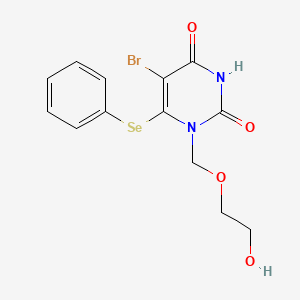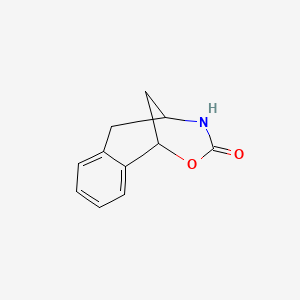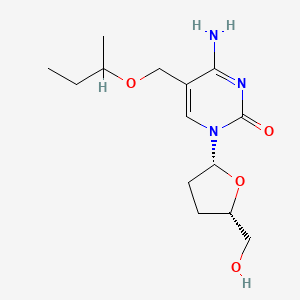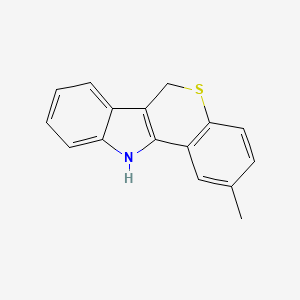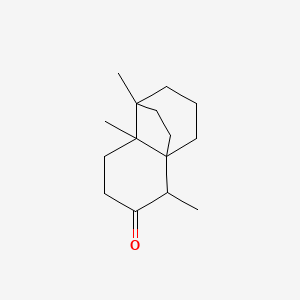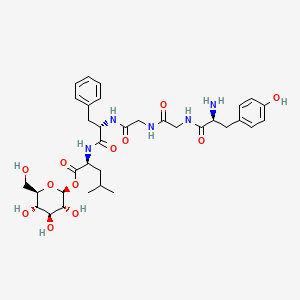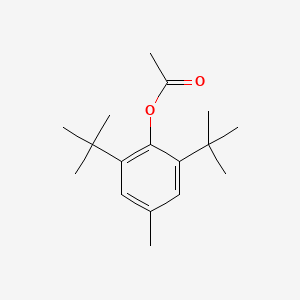
(2,6-Ditert-butyl-4-methylphenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Ditert-butyl-4-methylphenyl) acetate is an organic compound with the molecular formula C17H26O2. It is also known by its systematic name, acetic acid (2,6-ditert-butyl-4-methylphenyl) ester. This compound is characterized by the presence of bulky tert-butyl groups and a methyl group attached to a phenyl ring, which is esterified with acetic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylphenyl) acetate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Ditert-butyl-4-methylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-ditert-butyl-4-methylphenol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,6-Ditert-butyl-4-methylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug formulation and delivery.
Industry: Utilized as a stabilizer in polymers and other materials.
Mécanisme D'action
The mechanism of action of (2,6-Ditert-butyl-4-methylphenyl) acetate involves its interaction with free radicals and reactive oxygen species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the phenolic radical formed during antioxidant activity. This compound can also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
2,6-Ditert-butyl-4-methylphenyl propionate: Similar structure but with a propionate ester group instead of acetate.
Uniqueness
(2,6-Ditert-butyl-4-methylphenyl) acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its bulky tert-butyl groups also contribute to its stability and effectiveness as an antioxidant .
Propriétés
Numéro CAS |
29311-34-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2,6-ditert-butyl-4-methylphenyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11-9-13(16(3,4)5)15(19-12(2)18)14(10-11)17(6,7)8/h9-10H,1-8H3 |
Clé InChI |
UKFBLLARZMZOGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
